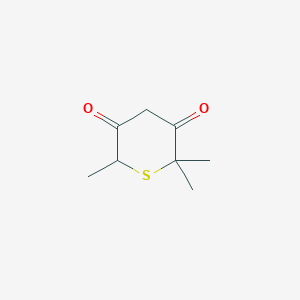

2,2,6-trimethylthiane-3,5-dione

Description

Properties

IUPAC Name |

2,2,6-trimethylthiane-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2S/c1-5-6(9)4-7(10)8(2,3)11-5/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXJEIQWJXGWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(=O)C(S1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Strategies Involving Sulfur-Containing Precursors

Cyclocondensation reactions offer a direct route to heterocyclic systems by leveraging the reactivity of bifunctional precursors. For 2,2,6-trimethylthiane-3,5-dione, a plausible approach involves the reaction of a dithiol with a malonyl derivative. While direct examples are absent in the literature, the synthesis of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) provides a conceptual framework. Meldrum’s acid is synthesized via the condensation of malonic acid and acetone in acetic anhydride with sulfuric acid catalysis . Adapting this method, replacing acetone with a sulfur-containing analog like 2-propanethiol could yield the thiane ring.

Key considerations include:

-

Acid catalysis : Sulfuric acid or Lewis acids (e.g., B(C6F5)3) may facilitate cyclization, as seen in the synthesis of 2,2,6,6-tetraethyl-3,5-heptanedione .

-

Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .

-

Temperature control : Low temperatures (−30°C to 0°C) minimize side reactions, as demonstrated in Grignard-mediated diketone syntheses .

A hypothetical reaction scheme is proposed:

Challenges include managing the nucleophilicity of sulfur and preventing oxidation during cyclization.

Sulfuryl Chloride-Mediated Cyclization

The synthesis of 1,2,4-thiadiazolidin-3,5-dione derivatives provides a template for introducing sulfur via sulfuryl chloride (SO2Cl2). In this method, isocyanates and isothiocyanates react with SO2Cl2 in a hexane-DCM mixture, followed by aqueous workup. Adapting this protocol, a malonyl-derived isothiocyanate could undergo cyclization to form the thiane ring.

Procedure :

-

Synthesis of malonyl isothiocyanate : React malonyl chloride with ammonium thiocyanate (NH4SCN) in DCM at 0°C .

-

Cyclization : Treat the isothiocyanate with SO2Cl2 in a 1:1 hexane-DCM mixture.

-

Quenching and purification : Extract with ethyl acetate, wash with NaHCO3, and isolate via column chromatography .

Optimization insights :

-

Catalyst use : B(C6F5)3, employed in diketone syntheses , may enhance reaction efficiency by stabilizing intermediates.

-

Steric effects : Bulky substituents (e.g., trimethyl groups) necessitate extended reaction times, as observed in analogous systems .

Grignard Reagent-Based Alkylation

The preparation of 2,2,6,6-tetraethyl-3,5-heptanedione involves a malonamide intermediate reacting with a Grignard reagent (3-methylpentane magnesium chloride). This approach can be modified to introduce sulfur by substituting oxygen-containing precursors with thiols or thioethers.

Modified protocol :

-

Malonamide synthesis : React malonyl chloride with dimethylhydroxylamine hydrochloride to form N,N'-dimethoxy-N,N'-dimethylmalonamide .

-

Thiol incorporation : Replace the Grignard reagent with a sulfur-containing analog (e.g., methylthio magnesium bromide).

-

Cyclization : Facilitate ring closure using BF3·OEt2 as a catalyst, analogous to methods in pyrrole-2,5-dione synthesis .

Critical parameters :

-

Reagent stoichiometry : A 2:1 ratio of Grignard reagent to malonamide ensures complete alkylation .

-

Temperature : Reactions conducted at −20°C to 0°C improve yield by reducing side reactions .

Structural and Mechanistic Considerations

The conformational stability of 2,2,6-trimethylthiane-3,5-dione is influenced by steric and electronic factors. Single-crystal X-ray studies of related diones reveal that substituents on the heterocyclic ring adopt equatorial positions to minimize strain. Computational modeling (e.g., density functional theory) could predict the optimal geometry and guide synthetic efforts.

Key observations :

-

Resonance stabilization : The diketone moiety delocalizes electron density, enhancing acidity (pKa ≈ 5) .

-

Tautomerism : Unlike Meldrum’s acid, which exists predominantly in the diketone form , thiane diones may exhibit thiol-thione tautomerism, requiring stabilization via methylation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Challenges | Yield Optimization Strategies |

|---|---|---|---|

| Cyclocondensation | Direct, single-step synthesis | Limited precedent; sulfur oxidation risks | Use of inert atmosphere; Lewis acid catalysis |

| Sulfuryl Chloride | High functional group tolerance | Handling hazardous SO2Cl2 | Slow addition; low-temperature quenching |

| Grignard Alkylation | Scalable; precise substituent control | Complex reagent preparation | Stepwise alkylation; rigorous drying |

Chemical Reactions Analysis

Types of Reactions

2,2,6-trimethylthiane-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2,6-trimethylthiane-3,5-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,6-trimethylthiane-3,5-dione involves its interaction with specific molecular targets. The compound’s sulfur atom and carbonyl groups play a crucial role in its reactivity. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but its ability to interact with proteins and enzymes is of particular interest.

Comparison with Similar Compounds

2,2-Dimethyl-3,5-hexanedione (CAS: 7307-04-2)

- Molecular Formula : C₈H₁₂O₂

- Key Differences :

2,2,6,6-Tetramethylheptane-3,5-dione (CAS: 1118-71-4)

- Molecular Formula : C₁₁H₂₀O₂

- Key Differences: Extended aliphatic chain (heptane backbone) with four methyl groups (positions 2, 2, 6, 6).

Cyclic Diones with Heteroatoms

Thiopyran-3,5-dione Derivatives

- Example : Compounds described in agrochemical patents (e.g., thiopyran-3,5-dione derivatives with herbicidal activity) .

- Key Differences :

Functional and Reactivity Comparisons

Electronic Effects

- Methyl groups at positions 2 and 6 create steric hindrance, limiting access to the diketone moiety for nucleophilic attack—a feature absent in linear analogues like 2,2-dimethyl-3,5-hexanedione .

Data Tables

Table 1. Structural and Molecular Comparison

| Compound Name | Molecular Formula | CAS Number | Key Structural Features |

|---|---|---|---|

| 2,2,6-Trimethylthiane-3,5-dione | C₈H₁₂O₂S | 94656-67-4 | Cyclic thiane, three methyl groups |

| 2,2-Dimethyl-3,5-hexanedione | C₈H₁₂O₂ | 7307-04-2 | Linear aliphatic, two methyl groups |

| 2,2,6,6-Tetramethylheptane-3,5-dione | C₁₁H₂₀O₂ | 1118-71-4 | Linear aliphatic, four methyl groups |

Q & A

Basic Synthesis and Optimization

Q: What are the optimal synthetic routes for 2,2,6-trimethylthiane-3,5-dione, and how do reaction conditions influence yield? A: The compound can be synthesized via cyclization of β-keto thioesters or through oxidation of thiane precursors. Key parameters include temperature control (60–80°C) and solvent selection (e.g., dichloromethane or THF). Catalytic methods using Lewis acids like BF₃·Et₂O may enhance regioselectivity. Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization (ethanol/water mixtures) .

Structural Characterization Techniques

Q: Which spectroscopic methods are most reliable for confirming the structure of 2,2,6-trimethylthiane-3,5-dione? A:

- NMR : H NMR peaks at δ 1.2–1.4 ppm (methyl groups) and δ 3.0–3.5 ppm (thiane ring protons). C NMR shows carbonyl signals at ~200 ppm .

- IR : Strong C=O stretches near 1700 cm⁻¹ and C-S vibrations at 600–700 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 172.25 (C₈H₁₂O₂S) with fragmentation patterns matching the dione structure .

Reactivity in Coordination Chemistry

Q: How does 2,2,6-trimethylthiane-3,5-dione function as a ligand in metal complexes? A: The dione’s carbonyl and sulfur groups act as chelating sites for transition metals (e.g., Ru, Fe). Its steric hindrance from methyl groups influences coordination geometry, favoring octahedral or square-planar complexes. Stability constants can be determined via UV-Vis titration in non-polar solvents .

Advanced Mechanistic Studies

Q: What experimental approaches resolve mechanistic ambiguities in nucleophilic additions to this dione? A: Isotopic labeling (e.g., O in carbonyl groups) combined with kinetic isotope effect (KIE) studies can track reaction pathways. Computational DFT simulations (using InChIKey CEGGECULKVTYMM) model transition states, validated by comparing experimental vs. calculated activation energies .

Analytical Method Development

Q: How can LC/ESI-MS/MS be optimized for quantifying trace amounts of 2,2,6-trimethylthiane-3,5-dione in biological matrices? A: Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Derivatization with Cookson-type reagents (e.g., PIPTAD) enhances ionization efficiency. Calibration curves should span 0.1–100 µM, with LOD/LOQ validated per ICH guidelines .

Addressing Data Contradictions

Q: How to reconcile discrepancies in thermodynamic data (e.g., enthalpy of formation) between NIST and PubChem sources? A: Cross-validate using high-precision calorimetry (e.g., bomb calorimetry for ΔHf) and gas-phase measurements. Discrepancies may arise from polymorphic forms or solvent effects. Always reference the measurement conditions (e.g., solvent, temperature) when citing data .

Biological Activity Screening

Q: What in vitro assays are suitable for evaluating this dione’s enzyme inhibition potential? A: Use fluorogenic substrates in assays targeting cysteine proteases (e.g., papain-like enzymes) due to thiane’s sulfur reactivity. IC₅₀ values should be determined via dose-response curves (0.1–100 µM), with controls for non-specific thiol interactions .

Computational Modeling

Q: Which software and parameters are recommended for molecular docking studies involving this compound? A: Use AutoDock Vina with the MMFF94 force field. Optimize the ligand structure using Gaussian09 at the B3LYP/6-31G(d) level. Key docking parameters include a grid box size of 20 ų centered on the enzyme’s active site .

Solubility and Solvent Effects

Q: How do solvent polarity and temperature affect the solubility of 2,2,6-trimethylthiane-3,5-dione? A: Solubility is highest in aprotic solvents (logP ~2.5). Use the Hansen solubility parameters (δD=18.5, δP=4.2, δH=5.1) to predict miscibility. Phase diagrams constructed via cloud-point titration guide solvent selection for crystallization .

Patent Landscape Analysis

Q: What prior art exists for dione derivatives in agrochemical or pharmaceutical applications? A: Patents WO2021164718A1 and US20230089582A1 describe herbicidal 1,2,4-triazine-3,5-diones, highlighting structural analogs. Focus on claims involving sulfur-containing diones and their bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.